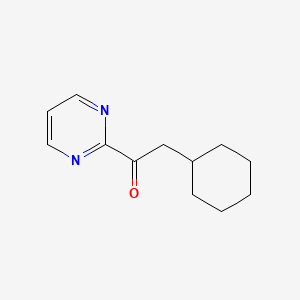

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one

Descripción

Propiedades

IUPAC Name |

2-cyclohexyl-1-pyrimidin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-11(12-13-7-4-8-14-12)9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWARJTWIBBESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Methodology:

- Starting materials: 2,4-dichloro-6-morpholinyl-1,3,5-triazine or similar chlorinated pyrimidines.

- Coupling reagents: Boronic esters or acids, palladium catalysts (e.g., PdCl₂(dppf)), and bases such as potassium carbonate.

- Reaction conditions: Reflux in an inert solvent like 1,4-dioxane under argon atmosphere.

Research Data:

| Step | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Pyrimidine coupling | 2,4-dichloro-6-morpholinyl-1,3,5-triazine + boronic ester | PdCl₂(dppf), K₂CO₃, reflux | Pyrimidine derivative with amino substituents |

Introduction of the Cyclohexyl Group

The cyclohexyl moiety can be introduced via nucleophilic substitution or alkylation of a suitable intermediate, such as a halogenated precursor or via reductive amination .

Key Steps:

- Reaction of cyclohexylamine derivatives with electrophilic centers on the pyrimidine or related intermediates.

- Use of inert solvents like dichloromethane or ethanol.

- Catalysis with acids or bases depending on the specific step.

Data from Patents and Literature:

- The process described in US patent US5616717A involves reacting enantiomerically pure cyclohexylamine derivatives with substituted heterocycles in inert solvents, often in the presence of triethylamine or alkali hydroxides, to form the desired compounds.

Oxidation to Form the Ethanone

The final step involves oxidation of the intermediate to generate the ethan-1-one group.

- Oxidizing agents: Commonly used reagents include potassium permanganate , chromium reagents , or PCC (Pyridinium chlorochromate) .

- Reaction conditions: Mild heating in suitable solvents like acetone, acetic acid, or dichloromethane.

Research Findings:

- The oxidation step is carefully controlled to prevent over-oxidation or degradation of the heterocyclic core, often monitored via TLC or HPLC.

Summary of Preparation Methodology

Research Findings and Data Tables

Table 1: Summary of Key Reagents and Conditions for Synthesis

Table 2: Reaction Conditions for Key Intermediates

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

The compound is primarily investigated for its antimicrobial , anticancer , and anti-inflammatory properties. Studies have shown that derivatives of pyrimidine compounds exhibit significant biological activities, which can be attributed to their ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that pyrimidine-based compounds often demonstrate antibacterial and antifungal activities. For instance, derivatives similar to 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one have been evaluated for their effectiveness against Gram-positive bacteria and fungal strains. In one study, certain pyrimidine derivatives showed minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against specific bacterial strains, indicating potent antimicrobial efficacy .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively documented. Compounds containing the pyrimidine ring have been reported to inhibit various cancer cell lines, including breast, lung, and colon cancers. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer progression, such as the inhibition of protein kinases . For example, certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, showcasing their potential as chemotherapeutic agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies highlight that modifications on the cyclohexyl or pyrimidine moieties can significantly influence the biological activity of the compound. For instance, substituents on the pyrimidine ring can enhance binding affinity to target proteins or alter pharmacokinetic properties .

Case Studies

Several case studies provide insights into the applications of this compound:

- Antibacterial Activity : A study evaluated a series of pyrimidine derivatives for their antibacterial properties against various pathogens. The results indicated that specific substitutions on the pyrimidine ring led to enhanced activity against resistant strains of bacteria .

- Anticancer Research : Another investigation focused on a library of pyrimidine-containing compounds, including this compound, assessing their cytotoxic effects on human cancer cell lines. The findings revealed that certain compounds induced apoptosis in cancer cells while sparing normal cells .

- Inflammation Models : In experimental models of inflammation, derivatives were tested for their ability to reduce inflammatory markers. Results suggested that these compounds could modulate inflammatory pathways effectively, offering a potential therapeutic avenue for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyrimidine-Based Ketones

(a) 1-(Pyrimidin-2-yl)ethan-1-one (CAS: 53342-27-1)

- Structure : Lacks the cyclohexyl group, simplifying the structure.

- Properties : Lower molecular weight (122.12 g/mol) and higher polarity.

- IR : C=O stretch at 1687–1672 cm⁻¹ .

- Applications : A precursor for more complex derivatives, but reduced lipophilicity limits bioavailability compared to cyclohexyl analogs .

(b) 2-(4-Chlorophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one (CAS: 1016694-81-7)

Cyclohexyl-Substituted Ketones

(a) 2-Cyclohexyl-1-(quinolin-3-yl)ethanone (Compound 2l)

- Structure: Replaces pyrimidine with a quinoline ring.

- Properties : Higher molecular weight (254.15 g/mol) and extended aromaticity.

- Spectral Data :

(b) 2-Cyclohexyl-1-(1H-imidazol-2-yl)ethanone (CAS: 69393-22-2)

- Structure : Substitutes pyrimidine with imidazole.

- Properties : Enhanced hydrogen-bonding capacity due to imidazole’s NH group.

- Applications: Potential antimicrobial activity, as seen in benzofuran analogs .

Heterocyclic Hybrids

(a) 1-Phenyl-2-[(5-(3-((Pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one

- Structure : Combines pyrimidine, oxadiazole, and thioether moieties.

- Properties : Complex structure reduces metabolic stability but may enhance anticancer activity.

- IR : C=O at 1672–1687 cm⁻¹; C=N/C=C at 1448–1602 cm⁻¹ .

(b) 2-Bromo-2,2-difluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one (1n)

Table 1: Key Properties of Selected Compounds

*Inferred from analogous compounds.

Actividad Biológica

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one is an organic compound characterized by a cyclohexyl group and a pyrimidine moiety attached to an ethanone backbone. Its chemical formula is C12H17N3O, with a molecular weight of 204.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug discovery targeting various diseases.

Chemical Structure and Properties

The compound's unique structure combines cyclic and aromatic components, which may contribute to its biological activity. The presence of the pyrimidine ring is significant, as pyrimidines are known for their diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N3O |

| Molecular Weight | 204.27 g/mol |

| Structure Type | Pyrimidine-based ketone |

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential.

Biological Activity

Research indicates that compounds containing pyrimidine rings often exhibit significant biological activities, including:

- Antimicrobial Activity : Pyrimidine derivatives have shown efficacy against various bacterial strains, including Gram-positive bacteria.

- Anticancer Properties : Some studies suggest that pyrimidine-based compounds can inhibit cancer cell proliferation by targeting anti-apoptotic proteins.

- Neuroprotective Effects : Certain analogs have demonstrated potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:

-

Antimicrobial Studies :

- A study evaluated various pyrimidine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values as low as 0.25 μg/mL .

- The compound's structural similarity to effective antimicrobial agents suggests it may possess comparable activity.

- Anticancer Activity :

- Neuroprotective Effects :

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, allowing for the production of various analogs that may exhibit enhanced biological properties. The ability to modify the compound through substitution reactions provides opportunities for optimizing its pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.